molecular formula C10H20INO2 B2451929 Tert-butyl 5-iodopentylcarbamate CAS No. 262278-05-7

Tert-butyl 5-iodopentylcarbamate

Cat. No.: B2451929
CAS No.: 262278-05-7
M. Wt: 313.179
InChI Key: ARXOWAUDEJFDNC-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodopentylcarbamate is an organic compound with the molecular formula C10H20INO2 and a molecular weight of 313.18 g/mol . It is a derivative of carbamate, characterized by the presence of an iodine atom attached to a pentyl chain, which is further connected to a tert-butyl carbamate group. This compound is used in various chemical reactions and has applications in scientific research.

Scientific Research Applications

Tert-butyl 5-iodopentylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions. It can be used to modify proteins or nucleic acids for research purposes.

    Medicine: this compound is explored for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 5-iodopentylcarbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 5-iodopentyl bromide. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-iodopentylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile at room temperature or slightly elevated temperatures.

    Reduction Reactions: Lithium aluminum hydride or sodium borohydride are commonly used as reducing agents in solvents like tetrahydrofuran or ethanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 5-iodopentylcarbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The carbamate group can undergo hydrolysis to release the active amine, which can then interact with biological targets such as enzymes or receptors. The pathways involved include nucleophilic substitution and hydrolysis reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-bromopentylcarbamate
  • Tert-butyl 5-chloropentylcarbamate
  • Tert-butyl 5-fluoropentylcarbamate

Uniqueness

Tert-butyl 5-iodopentylcarbamate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity makes this compound a valuable compound in synthetic chemistry and research applications .

Properties

IUPAC Name

tert-butyl N-(5-iodopentyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20INO2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXOWAUDEJFDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262278-05-7
Record name tert-butyl N-(5-iodopentyl)carbamate
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